Ilorasertib, also known as ABT-348, is a small molecule inhibitor that targets a group of enzymes called Aurora kinases. These enzymes play a crucial role in cell division by regulating various processes like chromosome segregation and centrosome maturation []. Due to its specific function, Ilorasertib is being investigated in scientific research for its potential applications in cancer treatment.
Cell division is a tightly controlled process essential for maintaining healthy tissues. Aurora kinases are key regulators of mitosis (cell division), ensuring proper chromosome separation and cell cycle progression []. Ilorasertib acts by inhibiting Aurora A and B kinases, thereby disrupting these crucial mitotic processes. This disruption can lead to cell cycle arrest and ultimately cell death in cancer cells that rely heavily on uncontrolled proliferation [].
The potential of Ilorasertib to disrupt cell division makes it a promising candidate for cancer therapy. Researchers are exploring its efficacy in various cancers with dysregulated cell cycle control. Here are some specific areas of investigation: